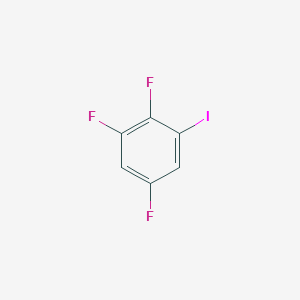

2,3,5-Trifluoroiodobenzene

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2,3,5-Trifluoroiodobenzene is a chemical compound with the molecular formula C6H2F3I . It has a molecular weight of 257.98 .

Molecular Structure Analysis

The InChI code for 2,3,5-Trifluoroiodobenzene is 1S/C6H2F3I/c7-3-1-4(8)6(9)5(10)2-3/h1-2H . This indicates the positions of the fluorine and iodine atoms in the benzene ring.

Physical And Chemical Properties Analysis

2,3,5-Trifluoroiodobenzene has a density of 2.078±0.06 g/cm3 . The boiling point is predicted to be 176.4±35.0 °C . The vapor pressure is 1.47mmHg at 25°C . The refractive index is 1.543 .

Applications De Recherche Scientifique

1. Synthesis of Liquid Crystal Compounds

2,3,4-trifluoroiodobenzene has been utilized in the synthesis of liquid crystal compounds. The preparation involves a series of reactions, including the Sandmeyer reaction and Sonogashira reactions, resulting in compounds with significant optical anisotropy and a wide nematic phase temperature range. These properties are beneficial for applications in display technologies and other optoelectronic devices (Yang Yue-hui, 2010).

2. Photodissociation in Photophysical Studies

The study of trifluoromethylthiobenzene, a compound similar in structure to 2,3,5-trifluoroiodobenzene, reveals insights into photodissociation reactions on the S1 state. This research contributes to the understanding of nonplanar molecular structures and their influence on reaction rates and nonadiabatic transition probabilities, which are crucial in photophysical and photochemical research (So-Yoen Kim et al., 2016).

3. Oxidation of Dichlorobenzene

In the field of environmental chemistry, studies have been conducted on the catalytic oxidation of 1,2-dichlorobenzene over transition metal oxides. This research is significant for understanding the degradation of chlorinated aromatic compounds, which are common environmental pollutants. The implications of such studies extend to the development of more effective methods for air and water purification (Sundaram Krishnamoorthy et al., 2000).

4. Synthesis of Oxazoles

Research has been conducted on the synthesis of highly substituted oxazoles using reactions mediated by iodosobenzene and trifluoromethanesulfonic acid. This research provides valuable methodologies for the synthesis of oxazoles, which are important compounds in pharmaceuticals and agrochemicals (A. Saito et al., 2012).

5. Photochemical Energy Conversion and Optoelectronics

Trifluoroiodobenzene derivatives have found applications in the development of phosphorescent metal complexes, which are used extensively in optoelectronics, solar energy conversion, and biological labeling. These complexes, particularly those involving Ir(III), have replaced other complexes due to their enhanced photostability and luminescence tunability, making them highly relevant in renewable energy and display technologies (Isaac N. Mills et al., 2018).

Safety and Hazards

The safety information for 2,3,5-Trifluoroiodobenzene indicates that it may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust, fumes, gas, mist, vapors, or spray (P261), and wearing protective gloves, clothing, and eye/face protection (P280) .

Mécanisme D'action

Target of Action

It’s known that the compound’s unique structure, particularly the fluorine atoms, significantly influence its reactivity .

Mode of Action

2,3,5-Trifluoroiodobenzene operates through a specific mechanism where the fluorine atoms within its structure exert a significant influence on its reactivity . This unique attribute enables it to function as a catalyst in various reactions .

Propriétés

IUPAC Name |

1,2,5-trifluoro-3-iodobenzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2F3I/c7-3-1-4(8)6(9)5(10)2-3/h1-2H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPBVAOZYTPLSLQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1F)F)I)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2F3I |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.98 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,3,5-Trifluoroiodobenzene | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-cyclopentyl-2-((4-oxo-3-(3-(trifluoromethyl)phenyl)-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2399405.png)

![N-(4-bromophenyl)-2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-3-yl)acetamide](/img/structure/B2399409.png)

![(2Z)-N-(furan-2-ylmethyl)-7-hydroxy-2-{[3-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide](/img/structure/B2399412.png)

![N-(3-(benzo[d]thiazol-2-yl)phenyl)-3-((4-methoxyphenyl)sulfonyl)propanamide](/img/structure/B2399413.png)

![N-(5-fluoro-2-methylphenyl)-2-{[6-methyl-2-(4-methylphenyl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2399416.png)

![2-Chloro-1-(1-methyl-6,7-dihydro-4H-triazolo[4,5-c]pyridin-5-yl)propan-1-one](/img/structure/B2399418.png)

![4-methoxy-N-[(methoxyimino)methyl]-2-phenoxynicotinamide](/img/structure/B2399421.png)

![8-((4-Chlorophenyl)sulfonyl)-3-(3-methoxyphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2399422.png)

![4-(methylthio)-N-(4-(methylthio)benzo[d]thiazol-2-yl)benzamide](/img/structure/B2399425.png)

![Ethyl 3-{[(2-methoxybenzyl)amino]sulfonyl}-1-benzothiophene-2-carboxylate](/img/structure/B2399426.png)